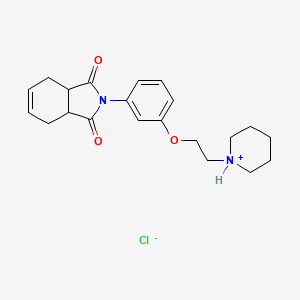

1H-Isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-2-(4-(2-(1-piperidinyl)ethoxy)phenyl)-, monohydrochloride

CAS No.: 61356-04-5

Cat. No.: VC18430449

Molecular Formula: C21H27ClN2O3

Molecular Weight: 390.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 61356-04-5 |

|---|---|

| Molecular Formula | C21H27ClN2O3 |

| Molecular Weight | 390.9 g/mol |

| IUPAC Name | 2-[3-(2-piperidin-1-ium-1-ylethoxy)phenyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione;chloride |

| Standard InChI | InChI=1S/C21H26N2O3.ClH/c24-20-18-9-2-3-10-19(18)21(25)23(20)16-7-6-8-17(15-16)26-14-13-22-11-4-1-5-12-22;/h2-3,6-8,15,18-19H,1,4-5,9-14H2;1H |

| Standard InChI Key | KZCXMVISWNSAHG-UHFFFAOYSA-N |

| Canonical SMILES | C1CC[NH+](CC1)CCOC2=CC=CC(=C2)N3C(=O)C4CC=CCC4C3=O.[Cl-] |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound belongs to the isoindole-1,3-dione family, featuring a monohydrochloride salt form. Its molecular formula is , with a molecular weight of 390.95 g/mol . The IUPAC name reflects its intricate architecture: a tetrahydroisoindole-dione core substituted at position 2 with a 4-(2-(1-piperidinyl)ethoxy)phenyl group.

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 61356-04-5 | |

| Molecular Formula | ||

| Molecular Weight | 390.95 g/mol | |

| Synonyms | 3a,4,7,7a-Tetrahydro-2-(4-(2-(1-piperidinyl)ethoxy)phenyl)-1H-isoindole-1,3(2H)-dione HCl |

Structural Features

The molecule comprises:

-

A tetrahydroisoindole-1,3-dione core: A bicyclic system with partial saturation, reducing aromaticity and enhancing conformational flexibility.

-

A 4-(2-(1-piperidinyl)ethoxy)phenyl substituent: This moiety introduces a tertiary amine (piperidine) linked via an ethoxy spacer to a phenyl ring, potentially enhancing blood-brain barrier permeability .

-

Monohydrochloride salt: Improves solubility and stability for pharmacological applications .

Synthesis and Physicochemical Properties

Physicochemical Profiling

Key properties inferred from structural analogs:

-

LogP: Estimated ~2.1 (moderate lipophilicity, suitable for CNS penetration) .

-

Hydrogen Bond Donors/Acceptors: 1 donor, 4 acceptors, complying with Lipinski’s rule .

-

Aqueous Solubility: Enhanced by the hydrochloride salt, though exact values remain uncharacterized .

Pharmacological and Toxicological Profile

Acute Toxicity

Intraperitoneal administration in mice revealed an LD of 210 mg/kg, with observed effects including:

-

Ptosis (drooping eyelids), indicating neuromuscular toxicity.

-

Somnolence, suggesting CNS depression.

Table 2: Acute Toxicity Data

| Parameter | Value | Source |

|---|---|---|

| Test Species | Mouse | |

| Route | Intraperitoneal | |

| LD | 210 mg/kg | |

| Notable Effects | Ptosis, convulsions |

Mechanistic Insights

Though direct studies are lacking, structurally related compounds exhibit:

-

COX-1/COX-2 Inhibition: Analogous phthalimides show selectivity ratios (COX-2/COX-1) up to 2.1, surpassing meloxicam (1.3) .

-

Antioxidant Activity: Scavenging of reactive oxygen/nitrogen species (IC 10–90 µM) .

-

Non-cytotoxic Profile: No cytotoxicity observed in human cell lines at therapeutic concentrations .

Comparative Analysis with Analogous Compounds

Table 3: Structural and Functional Comparison

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume